

Spectroscopic Analysis of 4-Hydroxyphenethyl Acrylate: A Technical Overview

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Compound of Interest

Compound Name: 4-Hydroxyphenethyl acrylate

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Comprehensive spectroscopic data for **4-Hydroxyphenethyl acrylate** (also known as 2-(4-hydroxyphenyl)ethyl acrylate) is not readily available in publicly accessible databases and literature. Extensive searches have yielded spectral information for structurally related compounds, but not for the specific molecule of interest. This guide, therefore, provides a general overview of the expected spectroscopic characteristics based on the compound's structure and data from similar molecules. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Expected Spectroscopic Features

4-Hydroxyphenethyl acrylate is an organic compound featuring a 4-hydroxyphenyl group linked via an ethyl bridge to an acrylate moiety. This structure suggests the presence of key functional groups that will give rise to characteristic signals in various spectroscopic analyses.

Structure:

Based on this structure, the following spectroscopic features are anticipated:

- ^1H NMR (Proton Nuclear Magnetic Resonance):** Signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the ethyl bridge, the vinyl protons of the acrylate group, and the hydroxyl proton. The splitting patterns and chemical shifts of

these protons would provide detailed information about their chemical environment and connectivity.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for the carbon atoms in the aromatic ring, the ethyl group, the carbonyl group of the ester, and the vinyl group of the acrylate. The chemical shifts would be indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).
- IR (Infrared) Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic parts, the C=O stretching of the ester carbonyl group, and the C=C stretching of the acrylate vinyl group.
- MS (Mass Spectrometry): A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the cleavage of the ester bond, the ethyl bridge, and other characteristic fragmentations.

Spectroscopic Data (Hypothetical and Based on Analogs)

While specific data for **4-Hydroxyphenethyl acrylate** could not be located, the following tables provide an estimation of the expected chemical shifts and absorption bands based on the analysis of similar compounds like 4-hydroxyphenyl acrylate and other phenethyl derivatives. These values are for illustrative purposes only and should not be considered as experimentally verified data for **4-Hydroxyphenethyl acrylate**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 9.0 - 10.0	Singlet	Ar-OH
~ 7.0 - 7.2	Doublet	Aromatic Protons (ortho to -CH ₂ CH ₂ O-)
~ 6.7 - 6.9	Doublet	Aromatic Protons (ortho to -OH)
~ 6.4	Doublet of Doublets	-CH=CH ₂ (trans)
~ 6.1	Doublet of Doublets	-CH=CH ₂
~ 5.8	Doublet of Doublets	-CH=CH ₂ (cis)
~ 4.3	Triplet	-CH ₂ -O-C(=O)-
~ 2.9	Triplet	Ar-CH ₂ -CH ₂ -

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~ 166	C=O (Ester)
~ 155	Ar-C-OH
~ 131	-CH=CH ₂
~ 130	Ar-CH (ortho to -CH ₂ CH ₂ O-)
~ 128	-CH=CH ₂
~ 129	Ar-C (ipso to -CH ₂ CH ₂ O-)
~ 115	Ar-CH (ortho to -OH)
~ 65	-CH ₂ -O-C(=O)-
~ 35	Ar-CH ₂ -CH ₂ -

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
3500 - 3200 (broad)	O-H Stretch (Phenol)
3100 - 3000	C-H Stretch (Aromatic & Vinyl)
2980 - 2850	C-H Stretch (Aliphatic)
1725 - 1700	C=O Stretch (Ester)
1640 - 1610	C=C Stretch (Vinyl)
1600, 1500	C=C Stretch (Aromatic)
1250 - 1100	C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
[M] ⁺ •	Molecular Ion
[M - C ₃ H ₃ O ₂] ⁺	Loss of acrylate group
[M - C ₈ H ₉ O] ⁺	Loss of hydroxyphenethyl group
C ₈ H ₉ O ₂ ⁺	Hydroxyphenethyl ester fragment
C ₈ H ₉ O ⁺	Hydroxyphenethyl fragment
C ₇ H ₇ O ⁺	Hydroxytropylium ion

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-Hydroxyphenethyl acrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified **4-Hydroxyphenethyl acrylate** sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
- **^1H NMR Acquisition:** Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ^{13}C . Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Thin Film** (for liquids or low-melting solids): A small drop of the sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
 - **KBr Pellet** (for solids): A few milligrams of the solid sample would be finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** A small amount of the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer would be used.
- **Data Acquisition:** The spectrum would be recorded over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and automatically subtracted from the sample spectrum.

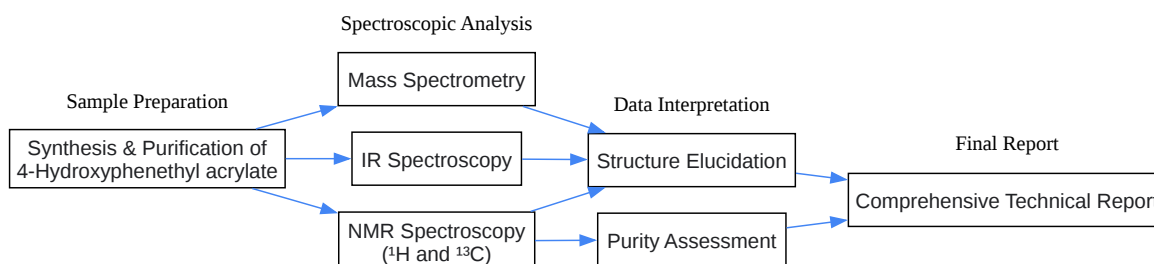
Mass Spectrometry (MS)

- **Sample Introduction:** The sample would be introduced into the mass spectrometer via a suitable ionization method.

- Electron Ionization (EI): For volatile and thermally stable compounds, the sample can be introduced through a gas chromatograph (GC-MS) or a direct insertion probe. EI typically causes extensive fragmentation.
- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are softer ionization techniques suitable for less volatile or thermally sensitive molecules, often resulting in a more prominent molecular ion peak. The sample would be dissolved in a suitable solvent and infused into the ion source.
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) would be used.
- Data Acquisition: The mass spectrum would be recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of **4-Hydroxyphenethyl acrylate** is depicted in the following diagram.



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Workflow for Spectroscopic Analysis

This comprehensive approach, combining multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of **4-Hydroxyphenethyl acrylate**. While experimental data for this specific compound remains elusive in the public domain, the methodologies and expected spectral features outlined here provide a solid foundation for any future research or analysis.

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